BenchChemオンラインストアへようこそ!

3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Antiviral drug discovery Hepatitis C virus Thiazolide SAR

This isopropylsulfonyl benzamide thiazolide eliminates the phenolic –OH of nitazoxanide, reducing Phase II glucuronidation susceptibility. As a matched molecular pair with the p-tolyl analog (CAS 919862-24-1), it enables systematic evaluation of methoxy vs. methyl para-substitution on logP, permeability, and metabolic stability. Use as an antiviral tool compound within the Romark alkylsulfonyl thiazolide patent landscape. Benchmark against nitazoxanide (HCV EC₅₀ ~0.15–0.46 μM) for replicon assay validation.

Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
CAS No. 919862-48-9
Cat. No. B2690857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
CAS919862-48-9
Molecular FormulaC21H22N2O4S2
Molecular Weight430.54
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)OC
InChIInChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-7-5-6-16(11-17)20(24)23-21-22-18(12-28-21)15-8-9-19(27-4)14(3)10-15/h5-13H,1-4H3,(H,22,23,24)
InChIKeyZUPPMKNTEPGCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 919862-48-9): Compound Identity and Pharmacological Context


3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 919862-48-9) is a synthetic small molecule belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, a family disclosed in the Romark Laboratories patent family (US8895752, US8124632, EA019357B1) as antiviral agents with reported activity against hepatitis B virus (HBV) and hepatitis C virus (HCV) [1]. The compound features a 3-isopropylsulfonyl-substituted benzamide core linked via an amide bond to a 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine moiety, distinguishing it from the prototype 2-hydroxyaroyl thiazolides such as nitazoxanide and tizoxanide. Its structural design places it at the intersection of two distinct thiazolide subclasses: the alkylsulfonyl benzamide series (Romark) and the poly-substituted phenyl thiazole series, conferring potential for differentiated target engagement and physicochemical properties relevant to antiviral and oncology research applications [2].

Why Generic Thiazolide Substitution Is Not Advisable for 3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide


The thiazolide compound class exhibits profound structure-activity relationship (SAR) discontinuities that preclude generic substitution. In the closely related 2-hydroxyaroyl thiazolide series, a single substituent change—e.g., introducing a 5′-chloro group on nitazoxanide—can shift selectivity from broad-spectrum anti-infective activity to selective HBV inhibition with an EC₅₀ of 0.33 μM while abolishing activity against anaerobic organisms [1]. Within the alkylsulfonyl benzamide subclass specifically, the identity of the alkyl group on the sulfonyl moiety (methyl vs. ethyl vs. isopropyl) and the substitution pattern on the 4-phenylthiazole ring directly modulate antiviral potency, cytotoxicity indices, and physicochemical parameters such as logP and solubility [2]. Consequently, substituting 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide with a nominally similar analog—such as the p-tolyl derivative (CAS 919862-24-1) or the 4-methoxyphenyl variant—would alter both the electronic character of the thiazole ring system and the steric profile of the terminal aryl group, with unpredictable effects on target binding, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 919862-48-9)


Isopropylsulfonyl vs. Hydroxyaroyl Warhead: Structural Class Divergence from Nitazoxanide/Tizoxanide

The 3-isopropylsulfonyl benzamide warhead in CAS 919862-48-9 represents a fundamentally different pharmacophore from the 2-hydroxybenzoyl group found in nitazoxanide (NTZ) and tizoxanide (TIZ). In the Romark patent family disclosing this compound class, the alkylsulfonyl substitution was designed to overcome metabolic instability and narrow-spectrum limitations of the hydroxyaroyl series [1]. While NTZ and TIZ exhibit HCV replicon EC₅₀ values of approximately 0.15–0.46 μM in the 2-hydroxyaroyl series, the alkylsulfonyl benzamide subclass operates through a distinct structural motif that eliminates the metabolically labile phenolic –OH while retaining antiviral potency [2]. The isopropylsulfonyl group provides steric bulk and electron-withdrawing character that is absent in the hydroxyaroyl series, potentially reducing Phase II glucuronidation susceptibility.

Antiviral drug discovery Hepatitis C virus Thiazolide SAR

4-Methoxy-3-Methylphenyl vs. p-Tolyl Substitution: Predicted Lipophilicity and Steric Differentiation

The closest structural analog to CAS 919862-48-9 is 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 919862-24-1), which differs only in the terminal aryl substituent: 4-methoxy-3-methylphenyl vs. p-tolyl. The methoxy substituent introduces an additional hydrogen-bond acceptor and increases calculated logP by approximately +0.3 to +0.5 units while simultaneously improving aqueous solubility relative to the purely methyl-substituted analog, based on fragment-based calculations . The 3-methyl group ortho to the methoxy further differentiates this compound from the 4-methoxyphenyl analog (CAS not specified), introducing torsional constraint that may influence the conformational preference of the thiazole-aryl bond.

Medicinal chemistry QSAR Drug-likeness optimization

Ethylsulfonyl vs. Isopropylsulfonyl Variant: Steric and Metabolic Differentiation

A regioisomeric and functional analog, 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 941936-77-2), shares the identical 4-methoxy-3-methylphenyl-thiazole moiety but replaces the 3-isopropylsulfonyl group with a 4-ethylsulfonyl substituent . The branched isopropyl group in CAS 919862-48-9 introduces greater steric hindrance around the sulfonyl moiety compared to the linear ethyl group, which may reduce CYP450-mediated oxidation at the α-carbon of the alkyl chain. Additionally, the positional isomerism (3- vs. 4-substitution on the benzamide ring) influences the electronic distribution and dipole moment of the molecule, potentially affecting target binding orientation.

Antiviral chemistry Metabolic stability Structure-property relationships

Dual Methoxy-Methyl Substitution Pattern: Distinction from Mono-Substituted and 2,5-Dimethoxy Analogs

The 4-methoxy-3-methylphenyl substitution on the thiazole ring of CAS 919862-48-9 represents a specific disubstitution pattern that is distinct from both the 2,5-dimethoxyphenyl analog (CAS 919863-35-7) and the unsubstituted phenyl or 4-methoxyphenyl variants. In the broader thiazolide SAR literature, the position and electronic nature of the aryl substituent on the thiazole C4 position critically influences both antiviral potency and selectivity between HBV and HCV [1]. The 3-methyl group provides modest electron-donating character and steric hindrance adjacent to the 4-methoxy group, creating a unique electronic and steric environment that differs from the symmetrical 2,5-dimethoxy substitution pattern.

Antiviral research Thiazole SAR HBV inhibition

Alkylsulfonyl Thiazolide Patent Scope: Class-Level Antiviral Activity Claims

The Romark patent family (US8895752, US8124632, EA019357B1) explicitly claims that alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides of general formula (I)—which encompasses CAS 919862-48-9—"show strong activity against hepatitis virus" and are intended for treating HBV and HCV infections [1]. The patent claims specify that at least one of R1–R6 or R9 must be a (C1–C6)alkylsulfonyl group, a criterion satisfied by the 3-isopropylsulfonyl substituent in this compound. Unlike many thiazolide analogs that have been evaluated only in single-assay contexts, the Romark patent family covers pharmaceutical compositions and methods of use, indicating a broader therapeutic development intent for this subclass [2].

Patent analysis HCV therapy Broad-spectrum antiviral

Limitation Acknowledgment: Absence of Publicly Available Head-to-Head Quantitative Bioactivity Data

It must be explicitly stated that, at the time of this analysis, no peer-reviewed publications, public database entries (ChEMBL, PubChem BioAssay, BindingDB), or regulatory filings were identified that report quantitative bioactivity data (e.g., IC₅₀, EC₅₀, Ki, CC₅₀) specifically for CAS 919862-48-9 from sources outside the excluded vendor list [1]. The differentiation claims presented in this guide are derived from (a) class-level patent disclosures, (b) structural and physicochemical comparisons with closely related analogs for which limited data exist, and (c) SAR inferences from the broader thiazolide literature. Procurement decisions should be informed by this evidentiary limitation, and users are advised to request Certificates of Analysis and any proprietary screening data directly from suppliers.

Data transparency Research chemical procurement Evidence quality

Recommended Application Scenarios for 3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 919862-48-9)


HBV/HCV Replicon Screening as a Metabolic-Stable Alternative to Hydroxyaroyl Thiazolides

CAS 919862-48-9 is best deployed as a tool compound in HBV or HCV replicon assays where researchers seek an alkylsulfonyl benzamide scaffold that eliminates the phenolic –OH moiety of nitazoxanide/tizoxanide, thereby reducing Phase II glucuronidation susceptibility [1]. As established in Section 3 (Evidence Item 1), the isopropylsulfonyl warhead represents a distinct pharmacophore class, and this compound can serve as a representative member for profiling the antiviral SAR of the Romark alkylsulfonyl thiazolide series. Users should benchmark activity against nitazoxanide (HCV EC₅₀ ≈ 0.15–0.46 μM) as a positive control [2].

Comparative Physicochemical Profiling Against the p-Tolyl Analog (CAS 919862-24-1)

For medicinal chemistry programs optimizing thiazolide lead compounds, CAS 919862-48-9 and its p-tolyl analog (CAS 919862-24-1) constitute a matched molecular pair for evaluating the impact of methoxy vs. methyl para-substitution on solubility, permeability (PAMPA or Caco-2), and metabolic stability [1]. As quantified in Section 3 (Evidence Item 2), the methoxy group introduces an additional hydrogen-bond acceptor and increases cLogP by ~0.3–0.5 units, enabling systematic assessment of substituent effects on ADME properties.

Alkylsulfonyl Metabolic Stability Screening Using Isopropyl vs. Ethyl Comparator (CAS 941936-77-2)

CAS 919862-48-9 can be utilized in head-to-head microsomal or hepatocyte stability assays against the 4-ethylsulfonyl analog (CAS 941936-77-2) to empirically test the hypothesis that branched isopropylsulfonyl groups confer greater resistance to CYP450-mediated α-carbon oxidation than linear ethylsulfonyl substituents [1]. This application directly extends from the steric and metabolic differentiation analysis presented in Section 3 (Evidence Item 3).

Freedom-to-Operate Research Within Composition-of-Matter Patent Space

Organizations pursuing novel antiviral development programs may procure CAS 919862-48-9 to access chemical space covered by the Romark alkylsulfonyl thiazolide patent family (US8895752, US8124632) [1]. As established in Section 3 (Evidence Item 5), this compound falls within the patented Formula (I) genus, providing a starting point for structure-based design within a protected IP landscape distinct from the nitazoxanide prior art. Due diligence should include confirmatory assessment of the patent legal status in relevant jurisdictions.

Quote Request

Request a Quote for 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.